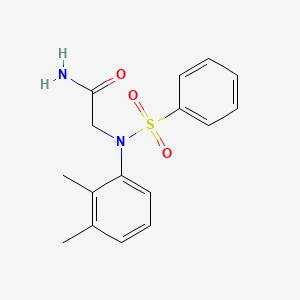
2-chloro-N-cyclopentyl-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-cyclopentyl-4-methylbenzamide, also known as CCMI, is a synthetic compound that has been widely used in scientific research for its unique properties. CCMI is a member of the benzamide family and has a molecular weight of 249.75 g/mol. This compound is commonly used in the field of pharmacology and has been shown to have a wide range of biological effects.
Mécanisme D'action
The mechanism of action of 2-chloro-N-cyclopentyl-4-methylbenzamide involves its binding to the sigma-1 receptor, which leads to the modulation of various signaling pathways in the body. This compound has been shown to have a positive effect on the release of various neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and pain perception.
Biochemical and Physiological Effects:
2-chloro-N-cyclopentyl-4-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to have analgesic properties and has been used in the treatment of chronic pain. 2-chloro-N-cyclopentyl-4-methylbenzamide has also been shown to have neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-N-cyclopentyl-4-methylbenzamide in lab experiments is its high selectivity for the sigma-1 receptor. This allows researchers to study the effects of this receptor in isolation, without interference from other receptors in the body. However, one limitation of using 2-chloro-N-cyclopentyl-4-methylbenzamide is its relatively low potency compared to other sigma-1 receptor ligands. This can make it difficult to achieve the desired biological effects at low concentrations.
Orientations Futures
There are several future directions for research involving 2-chloro-N-cyclopentyl-4-methylbenzamide. One potential area of research is the development of more potent sigma-1 receptor ligands based on the structure of 2-chloro-N-cyclopentyl-4-methylbenzamide. Another potential area of research is the investigation of the role of the sigma-1 receptor in various disease states, including cancer and psychiatric disorders. Additionally, the potential therapeutic benefits of 2-chloro-N-cyclopentyl-4-methylbenzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's should be further explored.
Méthodes De Synthèse
The synthesis of 2-chloro-N-cyclopentyl-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with cyclopentylamine in the presence of a coupling reagent. The resulting product is then purified using chromatography techniques to obtain the final product.
Applications De Recherche Scientifique
2-chloro-N-cyclopentyl-4-methylbenzamide has been extensively used in scientific research due to its ability to selectively bind to certain types of receptors in the body. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in a wide range of biological processes including pain perception, cell survival, and neuroprotection.
Propriétés
IUPAC Name |
2-chloro-N-cyclopentyl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9-6-7-11(12(14)8-9)13(16)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJVTRTYGROWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-n-cyclopentyl-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5884145.png)
![3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5884163.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5884174.png)

![N-(2,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5884206.png)
![N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884209.png)

![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5884220.png)

![N-ethyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5884234.png)
![N-(3,4-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5884250.png)
